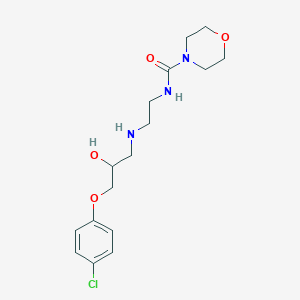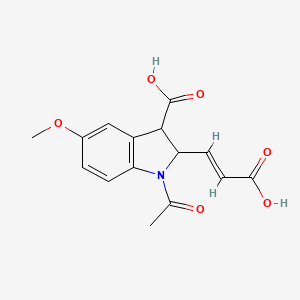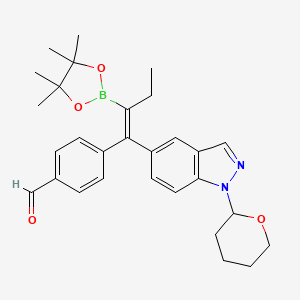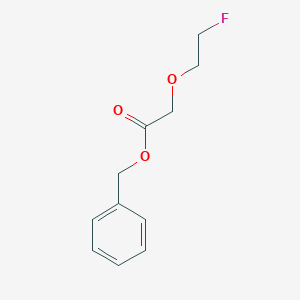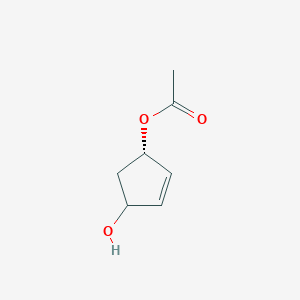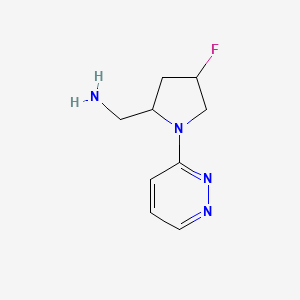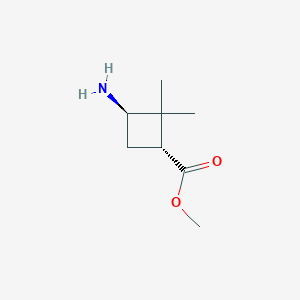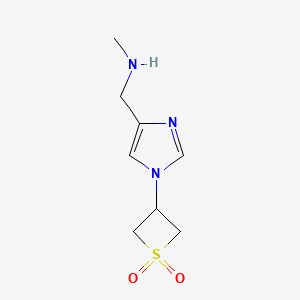
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is a complex organic compound that features a thietane ring, an imidazole ring, and a methylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which is then reacted with trimethylsilyl cyanide to form a silylated cyanohydrin intermediate. This intermediate undergoes oxidation of the sulfur atom followed by dehydration to yield the thietane 1,1-dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide can undergo several types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo [3+2] and [4+2] cycloaddition reactions due to the presence of electron-deficient double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles for substitution reactions, and dienes or dipoles for cycloaddition reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfone derivatives, while cycloaddition reactions can produce various carboannulated or heteroannulated thietane derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel spirocycles with medicinal properties.
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfur-containing acyclic and heterocyclic compounds.
Biological Studies: The compound’s reactivity and structural features make it useful in studying various biochemical pathways and molecular interactions.
Wirkmechanismus
The mechanism of action of 3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry applications, the compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting biological processes. The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound shares the thietane 1,1-dioxide core but has a cyanide group instead of the imidazole and methylamino groups.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities.
Uniqueness
3-(4-((Methylamino)methyl)-1H-imidazol-1-yl)thietane 1,1-dioxide is unique due to its combination of a thietane ring, an imidazole ring, and a methylamino group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H13N3O2S |
|---|---|
Molekulargewicht |
215.28 g/mol |
IUPAC-Name |
1-[1-(1,1-dioxothietan-3-yl)imidazol-4-yl]-N-methylmethanamine |
InChI |
InChI=1S/C8H13N3O2S/c1-9-2-7-3-11(6-10-7)8-4-14(12,13)5-8/h3,6,8-9H,2,4-5H2,1H3 |
InChI-Schlüssel |
FHEAZFQAYBVGPU-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CN(C=N1)C2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


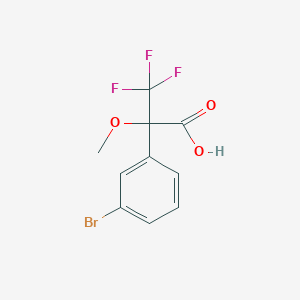
![3-Chloro-4-methyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15220580.png)
![6-Bromopyrrolo[1,2-b]pyridazin-4-yl trifluoromethanesulfonate](/img/structure/B15220584.png)
![(2,3-Dihydrofuro[3,2-b]pyridin-6-yl)methanol](/img/structure/B15220589.png)
